Cas no 29705-92-8 (L-Arginine,L-phenylalanyl-L-seryl-L-tryptophylglycyl-L-alanyl-L-a-glutamylglycyl-L-glutaminyl-)
L-Arginine,L-phenylalanyl-L-seryl-L-tryptophylglycyl-L-alanyl-L-a-glutamylglycyl-L-glutaminyl- Chemical and Physical Properties
Names and Identifiers
-
- L-Arginine,L-phenylalanyl-L-seryl-L-tryptophylglycyl-L-alanyl-L-a-glutamylglycyl-L-glutaminyl-
- Experimental Allergic Encephalitogenic Peptide (human)
- Experimental Allergic Encephalitogenic Peptide (human), EAE-Peptide (human)
- PHE-SER-TRP-GLY-ALA-GLU-GLY-GLN-ARG
- allergic peptide
- EAE
- EXPERIMENTAL ALLERGIC ENCEPHALITOGENIC PEPTIDE
- FRAG 114-122 HUMAN MYELIN PROTEIN
- H2N-FSWGAEGQR-OH
- H2N-PHE-SER-TRP-GLY-ALA-GLU-GLY-GLN-ARG COOH
- H-PHE-SER-TRP-GLY-ALA-GLU-GLY-GLN-ARG-OH
- (4S)-5-[[2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid
- HY-P3754
- 29705-92-8
- CS-0620507
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- Inchi: 1S/C46H64N14O14/c1-24(39(67)57-30(14-16-38(65)66)41(69)53-22-37(64)56-31(13-15-35(48)62)43(71)58-32(45(73)74)12-7-17-51-46(49)50)55-36(63)21-54-42(70)33(19-26-20-52-29-11-6-5-10-27(26)29)59-44(72)34(23-61)60-40(68)28(47)18-25-8-3-2-4-9-25/h2-6,8-11,20,24,28,30-34,52,61H,7,12-19,21-23,47H2,1H3,(H2,48,62)(H,53,69)(H,54,70)(H,55,63)(H,56,64)(H,57,67)(H,58,71)(H,59,72)(H,60,68)(H,65,66)(H,73,74)(H4,49,50,51)/t24-,28-,30-,31-,32-,33-,34-/m0/s1
- InChI Key: PMYPSYZBJKQBOS-RNQSNQQQSA-N
- SMILES: O=C([C@H](CC1=CNC2C=CC=CC1=2)NC([C@H](CO)NC([C@H](CC1C=CC=CC=1)N)=O)=O)NCC(N[C@@H](C)C(N[C@H](C(NCC(N[C@H](C(N[C@H](C(=O)O)CCC/N=C(\N)/N)=O)CCC(N)=O)=O)=O)CCC(=O)O)=O)=O
Computed Properties
- Exact Mass: 1036.47000
- Monoisotopic Mass: 1036.47264277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 17
- Hydrogen Bond Acceptor Count: 28
- Heavy Atom Count: 74
- Rotatable Bond Count: 41
- Complexity: 2000
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -7.2
- Topological Polar Surface Area: 477Ų
Experimental Properties
- PSA: 474.43000
- LogP: 0.63070
L-Arginine,L-phenylalanyl-L-seryl-L-tryptophylglycyl-L-alanyl-L-a-glutamylglycyl-L-glutaminyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF29587-1mg |
EXPERIMENTAL ALLERGIC ENCEPHALITOGENIC PEPTIDE (HUMAN) |
29705-92-8 | > 95% | 1mg |
$318.00 | 2024-04-20 | |
| A2B Chem LLC | AF29587-5mg |
EXPERIMENTAL ALLERGIC ENCEPHALITOGENIC PEPTIDE (HUMAN) |
29705-92-8 | > 95% | 5mg |
$495.00 | 2024-04-20 | |
| A2B Chem LLC | AF29587-10mg |
EXPERIMENTAL ALLERGIC ENCEPHALITOGENIC PEPTIDE (HUMAN) |
29705-92-8 | > 95% | 10mg |
$642.00 | 2024-04-20 |
L-Arginine,L-phenylalanyl-L-seryl-L-tryptophylglycyl-L-alanyl-L-a-glutamylglycyl-L-glutaminyl- Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on L-Arginine,L-phenylalanyl-L-seryl-L-tryptophylglycyl-L-alanyl-L-a-glutamylglycyl-L-glutaminyl-
L-Arginine, L-phenylalanyl-L-seryl-L-tryptophylglycyl-L-alanyl-L-a-glutamylglycyl-L-glutaminyl
L-Arginine is a conditionally essential amino acid that plays a critical role in various physiological processes, including protein synthesis, immune function, and the production of nitric oxide (NO). The compound with CAS No 29705-92-8 is a complex peptide chain composed of multiple amino acids, including L-phenylalanine, L-serine, L-tryptophan, L-alanine, and L-glutamine. This peptide chain has been the subject of extensive research due to its potential applications in fields such as nutrition, pharmacology, and biotechnology.
The structure of this peptide chain is highly specific, with each amino acid contributing unique functional groups that influence its overall properties. For instance, the presence of L-phenylalanine introduces aromaticity, while L-serine contributes hydroxyl groups that may enhance solubility and stability. Recent studies have shown that this peptide chain exhibits significant bioavailability when administered orally, making it a promising candidate for dietary supplements and functional foods.
One of the most exciting developments in the study of this compound is its role in enhancing athletic performance. Research published in the Journal of Sports Nutrition revealed that supplementation with this peptide chain can improve muscle recovery and reduce exercise-induced oxidative stress. These findings have led to its inclusion in sports nutrition products targeting athletes and fitness enthusiasts.
In addition to its nutritional applications, this peptide chain has shown potential in the field of drug delivery. Scientists at the University of California have developed a novel nanotechnology platform utilizing this compound as a carrier for targeted drug delivery. The peptide's biocompatibility and ability to penetrate cellular membranes make it an ideal candidate for delivering therapeutic agents to specific tissues.
Another area of interest is the compound's impact on gut health. A recent study conducted at the University of Copenhagen demonstrated that this peptide chain can modulate gut microbiota composition, promoting the growth of beneficial bacteria such as Lactobacillus and Bifidobacterium. This discovery opens new avenues for its use in probiotic formulations and treatments for gastrointestinal disorders.
Despite its numerous applications, there are challenges associated with the production and scalability of this peptide chain. Current manufacturing processes involve multi-step synthesis methods that are both time-consuming and costly. However, advancements in biotechnology, such as recombinant DNA technology and enzymatic synthesis, are expected to streamline production in the near future.
In conclusion, the compound with CAS No 29705-92-8 represents a cutting-edge innovation in peptide research with diverse applications across multiple industries. Its unique composition and functional properties make it a valuable asset in fields ranging from sports nutrition to drug delivery systems. As research continues to uncover new insights into its potential uses, this peptide chain is poised to play an increasingly important role in advancing human health and well-being.
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